Lipophilicity (LogP) Differentiation from 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid
The target compound exhibits a computed LogP of 3.38, which is >0.5 log units lower than the 3.90 LogP predicted for the regioisomer 3-(2,4-dimethoxyphenyl)-2-methylbenzoic acid (CAS 1261912-87-1) under identical computational conditions [1]. This difference arises from the 2,5-dimethoxy substitution pattern reducing the effective hydrophobic surface area relative to the 2,4-dimethoxy arrangement.
| Evidence Dimension | Computed LogP (XLogP3-AA method) |
|---|---|
| Target Compound Data | 3.38 |
| Comparator Or Baseline | 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid: 3.90 |
| Quantified Difference | ΔLogP = -0.52 (target is less lipophilic) |
| Conditions | PubChem XLogP3-AA prediction algorithm; consistent computational method applied to both compounds |
Why This Matters
A 0.5 log unit difference in LogP can translate to a ~3-fold change in partition coefficient, significantly impacting membrane permeability and bioavailability in cell-based assays, making the target compound preferable for programs requiring lower lipophilicity.
- [1] PubChem. Computed LogP (XLogP3-AA) for 4-(2,5-dimethoxyphenyl)-3-methylbenzoic acid and 3-(2,4-dimethoxyphenyl)-2-methylbenzoic acid. Accessed via https://pubchem.ncbi.nlm.nih.gov/ View Source
